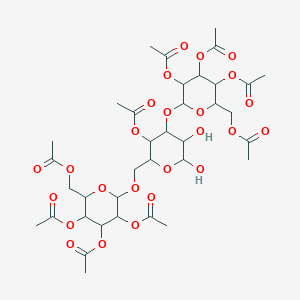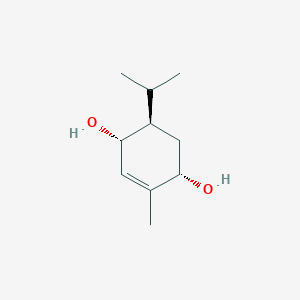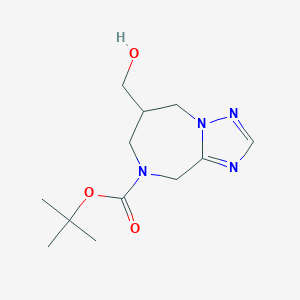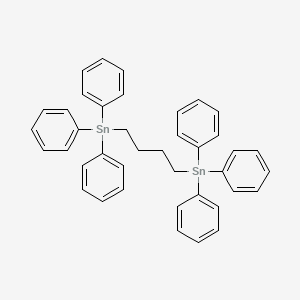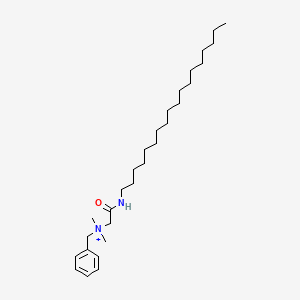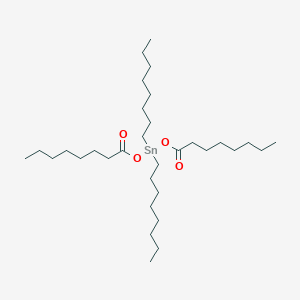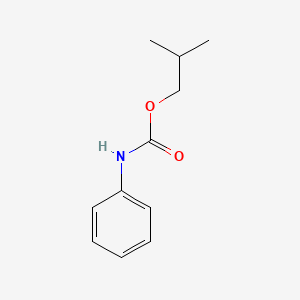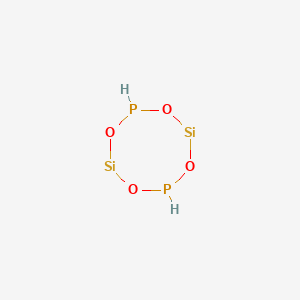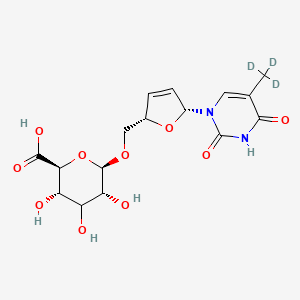![molecular formula C11H7NS B14747715 Thieno[2,3-c]quinoline CAS No. 233-04-5](/img/structure/B14747715.png)
Thieno[2,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-c]quinoline is a heterocyclic compound that consists of a fused thiophene and quinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]quinoline can be synthesized through various methods, including the cyclization of arylaldehyde and arylamine derivatives. One common synthetic route involves the use of arylaldehyde and arylamine derivatives, which undergo cyclization under specific conditions to form the this compound core . Another method involves the Suzuki coupling reaction between appropriate boronic acids and 2-iodoaniline, followed by reaction with diverse aldehydes in the presence of a catalytic amount of FeCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Thieno[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce halogenated this compound derivatives .
科学的研究の応用
作用機序
The mechanism of action of thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of the RET tyrosine kinase, a key enzyme involved in the progression of medullary thyroid cancer . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that lead to cancer cell proliferation .
類似化合物との比較
Thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Thieno[3,2-c]quinoline: This compound has a different fusion pattern of the thiophene and quinoline rings, leading to distinct chemical and biological properties.
Thieno[3,4-b]quinoline:
Furo[2,3-c]quinoline: This compound contains a furan ring instead of a thiophene ring, resulting in different chemical behavior and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of applications in scientific research and industry.
特性
CAS番号 |
233-04-5 |
|---|---|
分子式 |
C11H7NS |
分子量 |
185.25 g/mol |
IUPAC名 |
thieno[2,3-c]quinoline |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-13-11(9)7-12-10/h1-7H |
InChIキー |
PKEDYUMCHWRMGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


